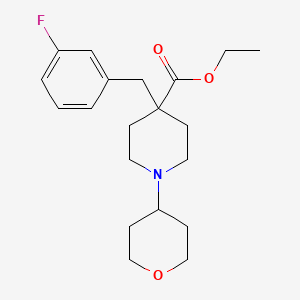
ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate
説明
Ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate is a chemical compound used in scientific research. It is a member of the piperidine class of compounds and is commonly referred to as Compound X.
作用機序
The mechanism of action of Compound X involves its binding to the α7-nicotinic acetylcholine receptor. This binding inhibits the activity of the receptor, leading to a decrease in the release of neurotransmitters. The exact mechanism by which Compound X modulates neurotransmitter release is not fully understood, but it is thought to involve the regulation of calcium influx into neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X are primarily related to its modulation of neurotransmitter release. It has been shown to decrease the release of dopamine, glutamate, and acetylcholine in various regions of the brain. This modulation of neurotransmitter release can have a significant impact on the function of the nervous system, leading to changes in behavior, cognition, and motor function.
実験室実験の利点と制限
One of the main advantages of using Compound X in lab experiments is its selectivity for the α7-nicotinic acetylcholine receptor. This selectivity allows researchers to specifically target this receptor and study its function in isolation. However, one limitation of using Compound X is its potency, which can make it difficult to accurately dose in experiments. Additionally, the high cost of the compound can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Compound X. One area of research is the development of more potent and selective compounds that can be used to study the function of the α7-nicotinic acetylcholine receptor. Another area of research is the investigation of the potential therapeutic applications of Compound X for the treatment of neurological disorders. Additionally, the use of Compound X in combination with other compounds may provide new insights into the regulation of neurotransmitter release and synaptic plasticity.
科学的研究の応用
Compound X is used in scientific research as a tool to study the function of the nervous system. It is a potent and selective antagonist of the α7-nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. Compound X has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine. It is also being investigated as a potential therapeutic agent for the treatment of various neurological disorders.
特性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-(oxan-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-2-25-19(23)20(15-16-4-3-5-17(21)14-16)8-10-22(11-9-20)18-6-12-24-13-7-18/h3-5,14,18H,2,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQKOYMPWFDQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCOCC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



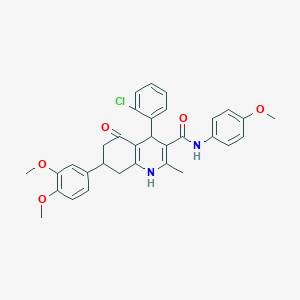
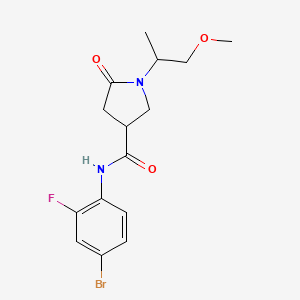
![2-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4774652.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4774653.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4774658.png)
![butyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4774670.png)
![propyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4774677.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4774679.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)
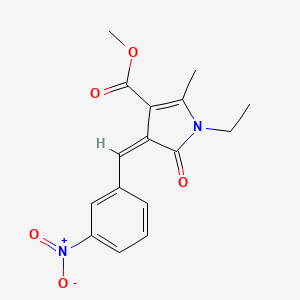
![2-{[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774707.png)
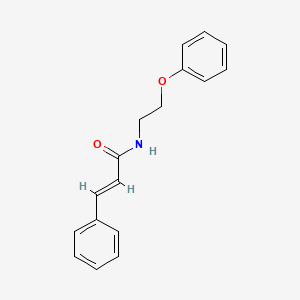
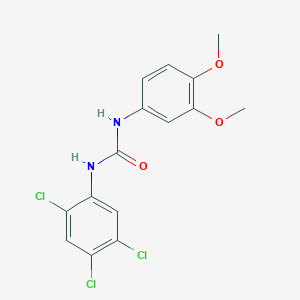
![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)